molecular formula C7H11NO3S B13277528 5-Methyl-6-thia-5-azaspiro[3.4]octan-8-one 6,6-dioxide

5-Methyl-6-thia-5-azaspiro[3.4]octan-8-one 6,6-dioxide

Cat. No.: B13277528
M. Wt: 189.23 g/mol
InChI Key: VUMIXANUTKZFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-6-thia-5-azaspiro[3.4]octan-8-one 6,6-dioxide is a synthetic compound with the molecular formula C₇H₁₁NO₃S and a molecular weight of 189.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and an azaspiro moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-thia-5-azaspiro[3.4]octan-8-one 6,6-dioxide can be achieved through multiple synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring . The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-thia-5-azaspiro[3.4]octan-8-one 6,6-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Methyl-6-thia-5-azaspiro[3.4]octan-8-one 6,6-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-6-thia-5-azaspiro[3.4]octan-8-one 6,6-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-6-thia-5-azaspiro[3.4]octan-8-one 6,6-dioxide is unique due to its specific combination of a methyl group, sulfur atom, and azaspiro moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C7H11NO3S

Molecular Weight

189.23 g/mol

IUPAC Name

5-methyl-6,6-dioxo-6λ6-thia-5-azaspiro[3.4]octan-8-one

InChI

InChI=1S/C7H11NO3S/c1-8-7(3-2-4-7)6(9)5-12(8,10)11/h2-5H2,1H3

InChI Key

VUMIXANUTKZFQL-UHFFFAOYSA-N

Canonical SMILES

CN1C2(CCC2)C(=O)CS1(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.